
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group attached to an azetidine ring, which is further substituted with a cyclopropyl group and a carboxamide functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Bromophenol: The synthesis begins with the bromination of phenol to produce 4-bromophenol.
Preparation of 4-Bromophenoxy Intermediate: 4-Bromophenol is then reacted with an appropriate reagent, such as sodium hydride, to form the 4-bromophenoxy intermediate.
Cyclopropylation: The 4-bromophenoxy intermediate is subjected to cyclopropylation using cyclopropyl bromide in the presence of a base like potassium carbonate.
Azetidine Ring Formation: The cyclopropylated intermediate undergoes a ring-closing reaction to form the azetidine ring.
Carboxamide Formation: Finally, the azetidine intermediate is reacted with a suitable carboxamide reagent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to modified functional groups.
科学研究应用
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological receptors, while the azetidine ring and carboxamide group can modulate the compound’s binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in disease processes.
相似化合物的比较
Similar Compounds
3-(4-Bromophenoxy)pyridine: This compound shares the bromophenoxy group but has a pyridine ring instead of an azetidine ring.
4-(4-Bromophenoxy)benzoic acid: Similar in structure but contains a benzoic acid group instead of an azetidine ring.
N-(4-Bromophenoxy)acetamide: Contains a bromophenoxy group and an acetamide group, differing in the amide structure.
Uniqueness
3-(4-Bromophenoxy)-N-cyclopropylazetidine-1-carboxamide is unique due to the presence of the cyclopropyl-substituted azetidine ring, which imparts distinct chemical properties and reactivity
属性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC 名称 |
3-(4-bromophenoxy)-N-cyclopropylazetidine-1-carboxamide |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-1-5-11(6-2-9)18-12-7-16(8-12)13(17)15-10-3-4-10/h1-2,5-6,10,12H,3-4,7-8H2,(H,15,17) |
InChI 键 |
GJESZXHMCTUWTF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)N2CC(C2)OC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)

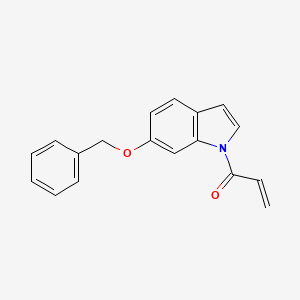

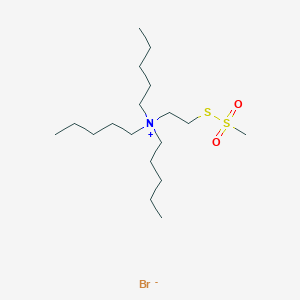
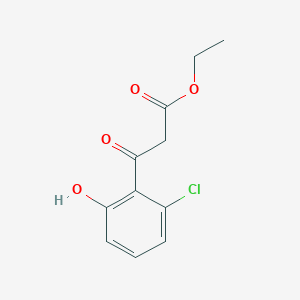
![4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13726163.png)
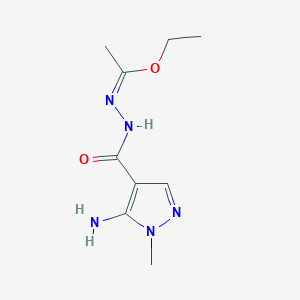
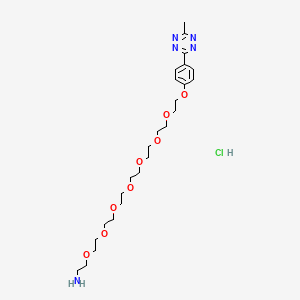
![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
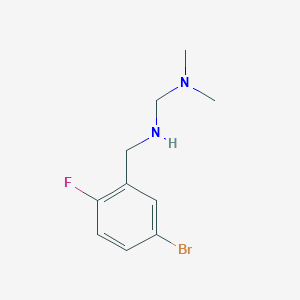
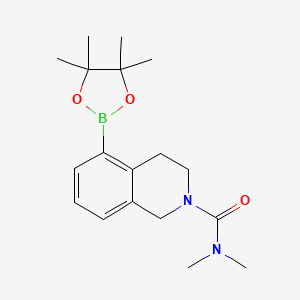
![(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
